molecular formula C11H21NO B093298 1-Hexanoylpiperidine CAS No. 15770-38-4

1-Hexanoylpiperidine

Cat. No.: B093298
CAS No.: 15770-38-4
M. Wt: 183.29 g/mol
InChI Key: WQQIRPPFBDVVLP-UHFFFAOYSA-N
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Description

1-Hexanoylpiperidine is a piperidine derivative characterized by a hexanoyl group (a six-carbon acyl chain) attached to the piperidine nitrogen. While direct data on this compound is absent in the provided evidence, its structure suggests similarities to other piperidine-based molecules, which are widely used in pharmaceuticals, agrochemicals, and organic synthesis. Piperidine derivatives often exhibit varied biological activities depending on their substituents, with modifications influencing lipophilicity, metabolic stability, and receptor interactions .

Properties

CAS No.

15770-38-4

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-piperidin-1-ylhexan-1-one

InChI

InChI=1S/C11H21NO/c1-2-3-5-8-11(13)12-9-6-4-7-10-12/h2-10H2,1H3

InChI Key

WQQIRPPFBDVVLP-UHFFFAOYSA-N

SMILES

CCCCCC(=O)N1CCCCC1

Canonical SMILES

CCCCCC(=O)N1CCCCC1

Other CAS No.

15770-38-4

Synonyms

1-Piperidino-1-hexanone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Table 1: Key Structural and Chemical Properties

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics (Inferred)
1-Hexanoylpiperidine Hexanoyl (C₆H₁₁CO-) C₁₁H₂₁NO ~183.3 Not provided High lipophilicity; potential prodrug candidate
1-(2-Ethoxybenzoyl)piperidine 2-Ethoxybenzoyl C₁₄H₁₉NO₂ 233.3 20308-67-2 Aromatic acyl group; possible CNS activity
1-(1-Phenylcyclohexyl)piperidine Phenylcyclohexyl C₁₇H₂₅N 243.4 Not provided Dissociative psychoactive properties (PCP analog)
1-Trimethylsilylpiperidin-2-one Trimethylsilyl + ketone C₈H₁₇NOSi 187.3 3553-93-3 Volatile; silicon-containing moiety
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine Nitro-aromatic + methoxy groups C₁₃H₁₈N₂O₅ 282.3 Not provided Electron-withdrawing groups; potential nitroaromatic toxicity

Substituent Effects on Physicochemical Properties

  • Electron Effects: Compounds with electron-withdrawing groups (e.g., nitro in ) exhibit distinct reactivity and stability profiles compared to this compound’s electron-neutral acyl chain.
  • Steric Hindrance: Bulky substituents like phenylcyclohexyl () may limit metabolic clearance, whereas the hexanoyl group balances flexibility and steric effects.

Pharmacological and Toxicological Insights

  • Bioactivity: Piperidine derivatives with aromatic or cyclic substituents (e.g., ) often interact with CNS receptors, but the hexanoyl group’s aliphatic nature may shift activity toward peripheral targets or prodrug metabolism.
  • Toxicity : Safety data for analogs (e.g., ) emphasize standard first-aid measures for piperidine derivatives (e.g., skin/eye irrigation), though specific toxicity profiles depend on substituents. Nitroaromatic compounds () may pose higher mutagenic risks.

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